2-Amino-4-bromo-3,6-difluorophenol
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Bromo-4,6-difluorophenol”, has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Bromo-4,6-difluorophenol”, have been reported. It has a molecular formula of C6H3BrF2O and a molecular weight of 208.99 .
Scientific Research Applications
Photocatalytic Applications : A study involving 2-bromo-3,3,3-trifluoropropene (BTP) as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids suggests potential applications in photocatalytic processes. The use of BTP in these reactions highlights the significance of similar fluorinated compounds in photocatalysis (Zeng, Li, Chen, & Zhou, 2022).
Bioisostere in Drug Design : Research on 2,6-Difluorophenol, which is structurally similar to 2-Amino-4-bromo-3,6-difluorophenol, suggests its use as a bioisostere for carboxylic acids in drug design. This indicates that compounds like 2-Amino-4-bromo-3,6-difluorophenol could serve as lipophilic substitutes for carboxylic acids in medicinal chemistry (Qiu, Stevenson, O'Beirne, & Silverman, 1999).
Fluorescence Probes Development : In the development of novel fluorescence probes, compounds like 2-Amino-4-bromo-3,6-difluorophenol could be important. A study on similar compounds demonstrated their application in detecting reactive oxygen species and distinguishing specific species, showcasing the potential of fluorinated compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Synthesis of Fluorinated Amino Acids : A palladium-catalyzed cross-coupling process using 2-bromo-3,3,3-trifluoropropene illustrates the synthesis of trifluoromethylated and difluoromethylated amino acids. This indicates the relevance of similar fluorinated compounds in synthesizing specialized amino acids for medicinal chemistry and life science applications (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-bromo-3,6-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODPKXTYOOZJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3,6-difluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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